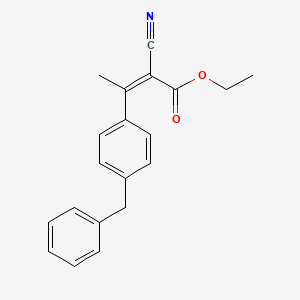
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester: is a derivative of Irbesartan, a medication primarily used to treat high blood pressure and diabetic nephropathy. This compound is a glucuronide conjugate, which means it is formed by the addition of glucuronic acid to Irbesartan. This modification can affect the compound’s solubility, stability, and bioavailability, making it a subject of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucuronic acid are protected using acetyl groups to prevent unwanted reactions.
Activation of Carboxyl Group: The carboxyl group of glucuronic acid is activated, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Coupling with Irbesartan: The activated glucuronic acid is then coupled with Irbesartan under mild conditions to form the glucuronide conjugate.
Methylation: The final step involves the methylation of the ester group to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the glucuronide moiety.
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the glucuronide moiety.
Hydrolysis: Deacetylated and demethylated products.
Substitution: Substituted derivatives at the ester group.
Wissenschaftliche Forschungsanwendungen
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester: has several scientific research applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Irbesartan derivatives.
Drug Delivery: Investigating the potential of glucuronide conjugates to improve drug solubility and bioavailability.
Metabolite Identification: Identifying and characterizing metabolites of Irbesartan in biological systems.
Toxicology: Assessing the safety and toxicity of Irbesartan derivatives.
Wirkmechanismus
The mechanism of action of Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is primarily related to its parent compound, Irbesartan. Irbesartan is an angiotensin II receptor antagonist, which means it blocks the action of angiotensin II, a hormone that causes blood vessels to constrict. By blocking this hormone, Irbesartan helps to relax blood vessels, thereby lowering blood pressure. The glucuronide conjugate may have altered pharmacokinetic properties, but the fundamental mechanism of action remains the same.
Vergleich Mit ähnlichen Verbindungen
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester: can be compared with other glucuronide conjugates of angiotensin II receptor antagonists:
Losartan Glucuronide: Similar in that it is a glucuronide conjugate of an angiotensin II receptor antagonist, but differs in the parent compound.
Valsartan Glucuronide: Another glucuronide conjugate with a different parent compound.
Telmisartan Glucuronide: Similar in structure but with a different parent compound.
The uniqueness of This compound lies in its specific parent compound, Irbesartan, and the specific modifications made to the glucuronide moiety.
Eigenschaften
Molekularformel |
C38H44N6O10 |
|---|---|
Molekulargewicht |
744.8 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3/t30-,31-,32+,33-,35+/m0/s1 |
InChI-Schlüssel |
UKSGMKYWGKQGGT-WUORMFBWSA-N |
Isomerische SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


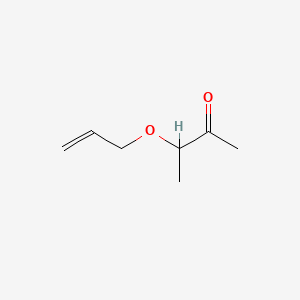
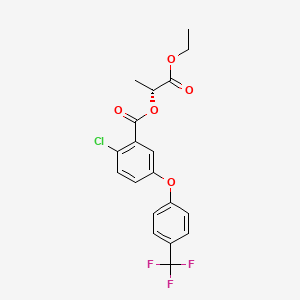
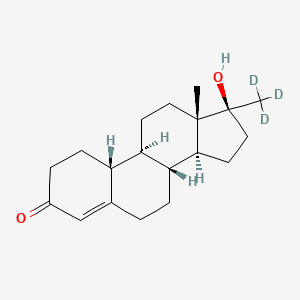
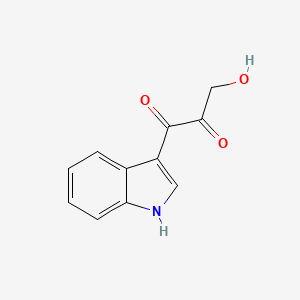
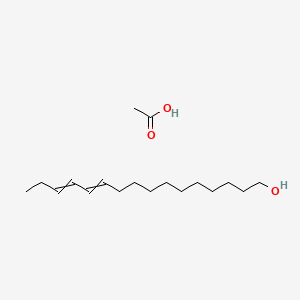
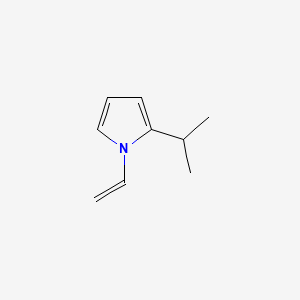

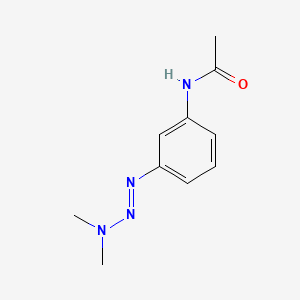
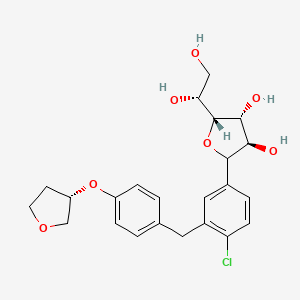
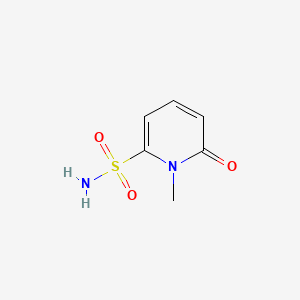
![4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B13837998.png)
